Silane, tris(silylmethyl)-
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Overview
Description
Silane, tris(silylmethyl)-, also known as tris(trimethylsilyl)silane, is an organosilicon compound with the formula (CH₃)₃SiCH₂Si(CH₃)₂CH₂Si(CH₃)₃. It is a colorless liquid that is classified as a hydrosilane due to the presence of an Si-H bond. This compound is notable for its weak Si-H bond, which makes it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, tris(silylmethyl)- can be synthesized through several methods. One common route involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
- (CH₃)₃Si₄ + CH₃Li → (CH₃)₃Si₃SiLi + CH₄
- (CH₃)₃Si₃SiLi + HCl → (CH₃)₃Si₃SiH + LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly but in modest yield :
- 3(CH₃)₃SiCl + HSiCl₃ + 6Li → (CH₃)₃Si₃SiH + 6LiCl
Industrial Production Methods
Industrial production of silane, tris(silylmethyl)- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Silane, tris(silylmethyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, reducing functional groups such as halides and acid chlorides.
Hydrosilylation: It participates in hydrosilylation reactions with alkenes, alkynes, and carbonyl compounds.
Radical Reactions: It is used in radical-based transformations, including the reduction of carbon-halogen bonds and the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with silane, tris(silylmethyl)- include radical initiators, transition metals, and various solvents such as pentane, ether, and toluene. The reactions are often carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving silane, tris(silylmethyl)- depend on the specific reaction type. For example, in reduction reactions, the primary products are the reduced forms of the starting materials, such as alkanes from alkyl halides .
Scientific Research Applications
Silane, tris(silylmethyl)- has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a radical-based reducing agent for functional group modifications and as a mediator of sequential radical reactions.
Polymerization: It plays a strategic role in the photo-induced radical polymerization of olefins and the photo-promoted cationic polymerization of epoxides.
Material Science: It is utilized in the synthesis of various materials, including polymers and complex organosilicon compounds.
Biological Research: Its radical-based properties are explored in the development of new pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of silane, tris(silylmethyl)- involves the generation of silyl radicals (Si•) through an initiation process. These radicals then participate in propagation steps, where they react with organic substrates to remove functional groups and form new products. The chain reactions are terminated by radical-radical combination or disproportionation reactions .
Comparison with Similar Compounds
Silane, tris(silylmethyl)- is unique due to its weak Si-H bond, which makes it an effective radical reducing agent. Similar compounds include:
Properties
Molecular Formula |
C3H6Si4 |
---|---|
Molecular Weight |
154.42 g/mol |
InChI |
InChI=1S/C3H6Si4/c4-1-7(2-5)3-6/h1-3H2 |
InChI Key |
KSBBYWYXTAAMNN-UHFFFAOYSA-N |
Canonical SMILES |
C([Si])[Si](C[Si])C[Si] |
Origin of Product |
United States |
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